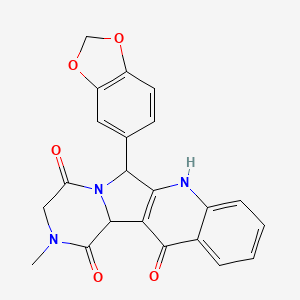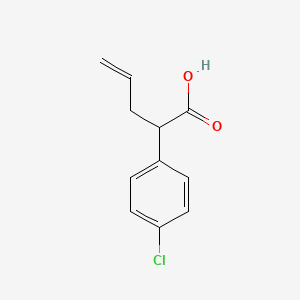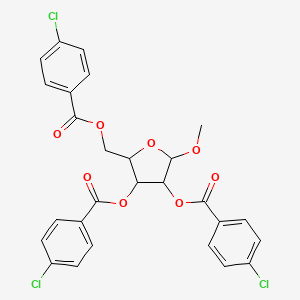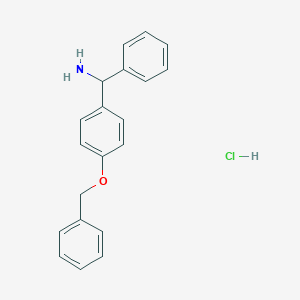
(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (4-(benzyloxy)phényl)(phényl)méthanamine est un composé chimique de formule moléculaire C20H20ClNO et de masse moléculaire 325,83 g/mol . Ce composé est connu pour sa structure unique, qui comprend un groupe benzyloxy lié à un cycle phényle, et une partie phénylméthanamine. Il est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de (4-(benzyloxy)phényl)(phényl)méthanamine implique généralement la réaction du (4-(benzyloxy)phényl)acétonitrile avec le bromure de phénylmagnésium, suivie d'une hydrolyse et d'un traitement subséquent avec de l'acide chlorhydrique pour former le sel chlorhydrate . Les conditions réactionnelles nécessitent généralement une atmosphère inerte, telle que l'azote ou l'argon, et l'utilisation de solvants anhydres pour empêcher l'humidité d'interférer avec la réaction.
Méthodes de production industrielle
En milieu industriel, la production du chlorhydrate de (4-(benzyloxy)phényl)(phényl)méthanamine peut impliquer des réacteurs discontinus à grande échelle où les réactifs sont combinés dans des conditions contrôlées. Le procédé peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (4-(benzyloxy)phényl)(phényl)méthanamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les cétones ou les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en amines ou en alcools.
Substitution : Le groupe benzyloxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des amines ou des alcools .
Applications de recherche scientifique
Le chlorhydrate de (4-(benzyloxy)phényl)(phényl)méthanamine a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment son rôle de précurseur pour les composés pharmaceutiques.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de (4-(benzyloxy)phényl)(phényl)méthanamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
(4-(Benzyloxy)phenyl)(phenyl)methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-(benzyloxy)phenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
- (4-(Benzyloxy)phényl)acétonitrile
- (4-(Benzyloxy)phényl)éthanamine
- (4-(Benzyloxy)phényl)propanamine
Unicité
Le chlorhydrate de (4-(benzyloxy)phényl)(phényl)méthanamine est unique en raison de sa structure spécifique, qui comprend à la fois un groupe benzyloxy et une partie phénylméthanamine. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C20H20ClNO |
|---|---|
Poids moléculaire |
325.8 g/mol |
Nom IUPAC |
phenyl-(4-phenylmethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C20H19NO.ClH/c21-20(17-9-5-2-6-10-17)18-11-13-19(14-12-18)22-15-16-7-3-1-4-8-16;/h1-14,20H,15,21H2;1H |
Clé InChI |
KCIXAQWLFWNOMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


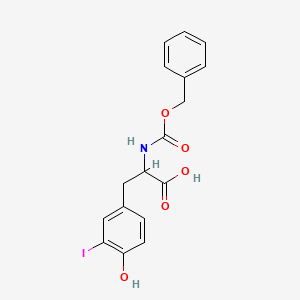
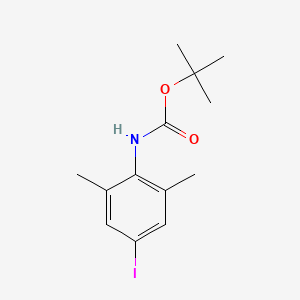
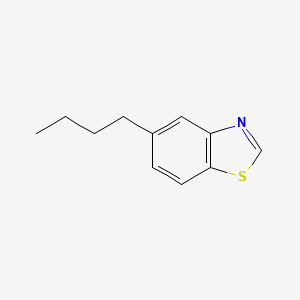
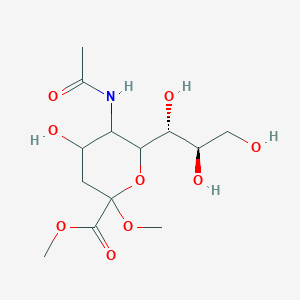
![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)

![1-Chloro-3-[2-(3-chloropropoxy)ethoxy]propane](/img/structure/B12285420.png)
![(3aR,6aR)-1,3,3a,5,6,6a-hexahydrofuro[3,4-c]pyrrol-4-one](/img/structure/B12285421.png)
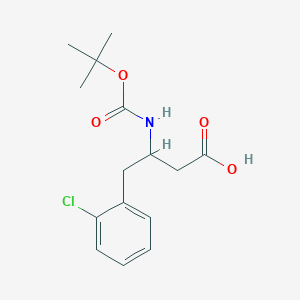
![(3-ethenyl-6,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl) acetate](/img/structure/B12285428.png)
